CID 16219533
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 16219533” is known as 5-Iodouridine 5′-monophosphate sodium salt. It is a nucleotide analog where the uridine base is iodinated at the 5-position. This compound is primarily used in biochemical research and has applications in the study of nucleic acid interactions and enzymatic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodouridine 5′-monophosphate sodium salt typically involves the iodination of uridine monophosphate. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by selective iodination at the 5-position of the uracil ring. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the removal of impurities.
Types of Reactions:
Oxidation: 5-Iodouridine 5′-monophosphate sodium salt can undergo oxidation reactions, particularly at the iodinated position.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as thiols or amines.
Hydrolysis: Acidic or basic solutions.
Major Products:
Oxidation: Products may include iodinated uracil derivatives.
Substitution: Various substituted uridine monophosphate derivatives.
Hydrolysis: Free uridine and inorganic phosphate.
Wissenschaftliche Forschungsanwendungen
5-Iodouridine 5′-monophosphate sodium salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a probe to study nucleic acid interactions and modifications.
Biology: In the investigation of RNA and DNA synthesis and function.
Industry: Used in the synthesis of modified nucleotides for various biochemical assays and diagnostic tools.
Wirkmechanismus
The compound exerts its effects by incorporating into nucleic acids, where the iodine atom can influence the structure and function of the nucleic acid. This can affect enzymatic processes such as polymerase activity and nucleic acid binding. The molecular targets include various enzymes involved in nucleic acid metabolism, and the pathways affected are those related to nucleic acid synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromouridine 5′-monophosphate sodium salt
- 5-Fluorouridine 5′-monophosphate sodium salt
- 5-Chlorouridine 5′-monophosphate sodium salt
Comparison: 5-Iodouridine 5′-monophosphate sodium salt is unique due to the presence of the iodine atom, which has a larger atomic radius and different electronic properties compared to bromine, fluorine, and chlorine. This can result in different reactivity and interactions with nucleic acids and enzymes, making it a valuable tool for specific biochemical studies.
Eigenschaften
Molekularformel |
C9H12IN2NaO9P |
---|---|
Molekulargewicht |
473.07 g/mol |
InChI |
InChI=1S/C9H12IN2O9P.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19); |
InChI-Schlüssel |
MPQNAFHSIXBMRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)I.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.